molecular formula C25H21FN2O4S B2683317 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866808-70-0

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2683317
CAS No.: 866808-70-0
M. Wt: 464.51
InChI Key: YFLKMEKFVPESAQ-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a fluorobenzenesulfonyl group, a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzenesulfonyl chloride, 6-methyl-4-oxo-1,4-dihydroquinoline, and 2-methylphenylamine. The synthesis may proceed through the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methylphenylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Heparinoid: Compounds similar to heparin found in marine organisms.

Uniqueness

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its quinoline core and fluorobenzenesulfonyl group make it particularly interesting for medicinal chemistry and biochemical research.

Biological Activity

The compound 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21FN2O5SC_{25}H_{21}FN_{2}O_{5}S with a molecular weight of 480.51 g/mol. Its structure includes a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties. The incorporation of a fluorobenzenesulfonyl group and a methoxyphenyl acetamide moiety enhances its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC25H21FN2O5SC_{25}H_{21}FN_{2}O_{5}S
Molecular Weight480.51 g/mol
Core StructureQuinoline
Functional GroupsFluorobenzenesulfonyl, Methoxyphenyl

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in disease pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of target enzymes, inhibiting their function.
  • Anticancer Activity : The quinoline core has been associated with anticancer properties, potentially through the induction of apoptosis in cancer cells.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various microbial strains, suggesting that this compound may exhibit similar properties.

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Anticancer Studies : Research indicates that derivatives of quinoline compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Activity : A study evaluated the antimicrobial effects of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating potential use as antimicrobial agents .
  • Mechanistic Studies : Investigations into the interactions between this compound and specific receptors have revealed that it may act as a multi-targeting agent, affecting multiple pathways involved in disease progression.

Case Studies

Several case studies have been documented that illustrate the biological activity of related compounds:

  • Case Study 1 : A derivative with a similar structural backbone was tested for its anticancer properties against lung cancer cell lines. The study reported a dose-dependent decrease in cell viability, supporting the hypothesis that modifications to the quinoline structure can enhance anticancer efficacy .
  • Case Study 2 : An investigation into the antimicrobial properties showed that compounds containing the fluorobenzenesulfonyl group exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-7-12-22-20(13-16)25(30)23(33(31,32)19-10-8-18(26)9-11-19)14-28(22)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLKMEKFVPESAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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